Chiral Purity vs. Racemic Mixture
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide (CAS 85760-88-9) is the single (S)-enantiomer, whereas the racemic mixture (±)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is registered under CAS 85187-32-2 . The (S)-compound has been resolved using a Newcrom R1 HPLC column, demonstrating baseline separation from its enantiomer [1]. The specific optical rotation of related L-pyroglutamic acid derivatives (e.g., [α]D –8.2° for (S)-prop-2-yn-1-yl 5-oxopyrrolidine-2-carboxylate) confirms retention of the (S)-configuration during synthesis [2]. The racemate contains 50% of the (R)-enantiomer, which is not naturally occurring and may confound structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (CAS 85760-88-9) |
| Comparator Or Baseline | (±)-Racemic mixture (CAS 85187-32-2): 50% (S) / 50% (R) |
| Quantified Difference | 100% enantiomeric excess for the (S)-enantiomer vs. 0% e.e. for the racemate |
| Conditions | Chiral HPLC on Newcrom R1 column; stereochemistry confirmed by optical rotation and NMR [1][2] |
Why This Matters
For any stereochemically sensitive biological assay, procurement of the single (S)-enantiomer is essential; the racemate introduces an uncontrolled variable that can reduce or mask biological activity.
- [1] SIELC Technologies. Separation of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide on Newcrom R1 HPLC column. Application Note, May 16, 2018. View Source
- [2] Gang F-L, Zhu F, Li X-T, Wei J-L, Wu W-J, Zhang J-W. Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry. 2018;26(16):4644-4649. Experimental section, compound 1g characterization. doi:10.1016/j.bmc.2018.07.041 View Source
